N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-7-6-14-10(12-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRINDFKFVJVPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=N1)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with 2-bromo-4-methylthiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring in N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine undergoes oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) . For example, oxidation with m-CPBA typically occurs under mild conditions (e.g., room temperature in dichloromethane), yielding the corresponding sulfoxide derivative.
Key Products
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Oxidation | m-CPBA | CH₂Cl₂, rt | Thiazole sulfoxide |
Reduction Reactions
Reduction of the thiazole ring can yield dihydrothiazole or tetrahydrothiazole derivatives. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed. These reactions typically require elevated temperatures and inert solvents (e.g., THF) to facilitate ring opening.
Key Products
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Reduction | LiAlH₄ | THF, reflux | Dihydrothiazole |
Substitution Reactions
The chlorine atom on the 4-chlorophenyl group undergoes nucleophilic aromatic substitution. Reaction with amines , thiols , or azides under basic conditions (e.g., NaOH, DMF) replaces the chlorine atom with the nucleophile . For instance, substitution with ammonia yields the corresponding aniline derivative.
Key Products
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Substitution | NH₃ | NaOH, DMF, 60°C | Aniline-substituted thiazole |
Cyclization Reactions
The synthesis of the compound often involves cyclization of precursors. A typical route combines 4-chloroaniline with 2-bromo-4-methylthiazole under basic conditions (e.g., K₂CO₃ in DMF), followed by heating to promote ring closure . This method mirrors the Hantzsch thiazole synthesis, a well-established protocol for constructing thiazole rings.
Key Reaction Pathway
-
Nucleophilic attack : The amine group of 4-chloroaniline attacks the electrophilic thiazole precursor.
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Elimination : Water or alcohol is expelled, forming the thiazole ring.
Electrophilic Substitution
The aromatic ring participates in electrophilic substitution reactions. Nitration (using HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) introduces functional groups at the para or ortho positions relative to the chlorine atom. These reactions are influenced by the electron-withdrawing effect of the chlorine substituent, directing electrophiles to specific positions.
Key Products
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | Nitro-substituted thiazole |
Functional Group Transformations
The amine group in the compound can undergo further modifications:
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Acetylation : Reaction with acetic anhydride yields the acetylated derivative.
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Alkylation : Treatment with alkyl halides under basic conditions introduces alkyl groups.
Research Findings and Mechanistic Insights
-
Oxidation selectivity : The thiazole ring’s oxidation state significantly impacts biological activity. Sulfoxides often exhibit enhanced antimicrobial properties compared to the parent compound.
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Substitution efficiency : The presence of the methyl group on the thiazole ring stabilizes intermediates during substitution reactions, improving yields .
This compound’s reactivity highlights its versatility in synthetic chemistry and its potential as a scaffold for drug development.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that it may inhibit the proliferation of cancer cells, particularly breast cancer cell lines such as MCF7. The cytotoxic effects are typically assessed using assays like Sulforhodamine B (SRB) assay, which measures cell viability post-treatment.
| Activity Type | Target Organism/Cell Line | Method Used | Results |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Turbidimetric Method | Significant inhibition |
| Anticancer | MCF7 (Breast Cancer) | SRB Assay | Dose-dependent cytotoxicity |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Study : A recent study evaluated various derivatives of thiazole compounds against common pathogens. The results indicated that modifications to the thiazole ring could enhance antimicrobial potency significantly.
- Anticancer Evaluation : Another research paper focused on the anticancer properties of thiazole derivatives, including this compound. It was found to induce apoptosis in cancer cells through specific signaling pathways.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related derivatives:
Key Observations
Substituent Effects on Lipophilicity: Ethyl substitution (e.g., ) increases molecular weight and lipophilicity compared to the methyl group in the target compound.
Crystallographic Insights :
- Crystal structures (e.g., ) reveal that dihedral angles between the thiazole and phenyl rings (e.g., 9.2°–15.3°) impact π-π stacking and hydrogen bonding, which are critical for solid-state stability and intermolecular interactions.
Biological Activity
N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C10H11ClN2S
- Molecular Weight : 226.72 g/mol
- SMILES Notation : C1CSC(=N1)NCC2=CC=C(C=C2)Cl
- InChIKey : IASPZIUPJFUGFE-UHFFFAOYSA-N
The compound features a thiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit notable anticancer properties. In a study evaluating various 4-(4-chlorophenyl)thiazol-2-amines, several compounds were synthesized and tested for their inhibitory effects on bovine pancreatic DNase I. Notably, compounds with similar structural characteristics to this compound exhibited significant inhibition with IC50 values in the nanomolar range .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Structure | IC50 (nM) | Target |
|---|---|---|---|
| 18 | [Structure] | 50 | DNase I |
| 19 | [Structure] | 100 | DNase I |
| 20 | [Structure] | 75 | DNase I |
Note: The structures of the compounds can be visualized using chemical drawing software.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial effects. A study highlighted the antimicrobial activity of various thiazole compounds, where derivatives similar to this compound showed promising results against several bacterial strains .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with biological targets. The binding modes observed suggest that the compound may inhibit key enzymes involved in cancer progression and microbial resistance mechanisms .
Case Studies
Several case studies have documented the synthesis and evaluation of thiazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple thiazole derivatives and evaluated their biological activities using in vitro assays. The results indicated that modifications on the thiazole ring significantly affected the biological activity, highlighting the importance of structural optimization .
- Clinical Trials : Some thiazole-based compounds are currently under clinical trials for various therapeutic applications, demonstrating their potential in drug development pipelines .
Q & A
Q. How is X-ray crystallography employed to determine the molecular conformation of N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine?
Methodology :
- Crystal Growth : Dissolve the compound in a solvent (e.g., ethanol or DMF) and allow slow evaporation to obtain single crystals suitable for diffraction .
- Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 120–294 K. Apply multi-scan absorption corrections (e.g., SADABS) .
- Structure Solution : Solve the phase problem using direct methods (e.g., SHELXS97) and refine with SHELXL97. Address disorder (e.g., 50:50 occupancy for chlorophenyl groups) via geometric constraints .
- Validation : Analyze residual density maps, Flack parameters for absolute configuration, and R factors (e.g., R < 0.08 for high reliability) .
Q. What synthetic routes are commonly used to prepare this compound?
Methodology :
- Condensation Reactions : React 2-aminothiazole derivatives with substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) under reflux in ethanol, catalyzed by glacial acetic acid .
- Purification : Recrystallize from DMF/ethanol mixtures to obtain high-purity crystals for structural studies .
- Characterization : Confirm purity via melting point, NMR (¹H/¹³C), and elemental analysis. Cross-validate with X-ray crystallography .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
Methodology :
- NMR Analysis : Identify key signals (e.g., NH protons at δ ~8–10 ppm, aromatic protons for chlorophenyl at δ ~7.2–7.5 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak (e.g., m/z = 254.7 for [M+H]⁺) .
- IR Spectroscopy : Detect functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C–S vibrations at ~650 cm⁻¹) .
Advanced Research Questions
Q. How do intermolecular interactions influence the compound’s crystal packing and stability?
Methodology :
- Hydrogen Bonding : Identify intramolecular N–H⋯N bonds (e.g., between exocyclic amine and imine groups) and intermolecular N–H⋯S interactions using Mercury or OLEX2 .
- Van der Waals Forces : Analyze C–H⋯π and C–H⋯Cl contacts (<3.5 Å) contributing to layered packing .
- Thermal Analysis : Perform TGA/DSC to correlate packing density with thermal stability (e.g., decomposition >200°C) .
Q. What computational methods predict electronic properties relevant to biological activity?
Methodology :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions .
- Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., CRF₁ receptors), focusing on thiazole and chlorophenyl motifs .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate frontier molecular orbitals (HOMO/LUMO) and reactivity indices .
Q. How are structural disorder and twinning addressed in crystallographic refinement?
Methodology :
Q. What in vitro assays evaluate the compound’s biological activity (e.g., antimicrobial or receptor antagonism)?
Methodology :
- CRF₁ Receptor Binding : Perform competitive binding assays using [¹²⁵I]-Tyr⁰-CRF and HEK293 cells expressing CRF₁. Calculate IC₅₀ via nonlinear regression .
- Antimicrobial Testing : Use microdilution assays (MIC determination) against Staphylococcus aureus or Candida albicans .
- Cytotoxicity : Assess viability in mammalian cell lines (e.g., HeLa) via MTT assays to establish selectivity indices .
Data Contradictions and Resolution
Q. How are discrepancies in crystallographic R factors and bond lengths reconciled?
Q. Why do computational predictions of bioactivity sometimes conflict with experimental results?
- Solvent Effects : Include implicit solvent models (e.g., PCM) in docking studies to account for aqueous environments .
- Conformational Flexibility : Perform molecular dynamics simulations (100 ns) to explore binding poses not captured in static docking .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
